3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one

Lipophilicity ADME Lead optimisation

3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one, also named 3-(p-tolyl)-5,6-dihydropyrazin-2(1H)-one, is a C-3 aryl-substituted 5,6-dihydropyrazin-2(1H)-one with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹. The 2(1H)-pyrazinone scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design and as a versatile intermediate for diversity-oriented synthesis of fused heterocycles.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 91426-87-8
Cat. No. B13117438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one
CAS91426-87-8
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NCCNC2=O
InChIInChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyFFEWFSUCVVPTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one (CAS 91426-87-8) – Core Identity and Physicochemical Baseline


3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one, also named 3-(p-tolyl)-5,6-dihydropyrazin-2(1H)-one, is a C-3 aryl-substituted 5,6-dihydropyrazin-2(1H)-one with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹ [1]. The 2(1H)-pyrazinone scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design [2] and as a versatile intermediate for diversity-oriented synthesis of fused heterocycles [3]. The compound bears a single para-methyl group on the phenyl ring, a modification that is known to alter lipophilicity and binding interactions in kinase-targeted analogues [2].

Scaffold Context Privileged 2(1H)-pyrazinone core for kinase inhibitor design
Substitution Pattern para-Methyl group aligns with kinase SAR, avoids extra polarity
Physicochemical Fit Fragment-like properties support lead optimisation and FBDD

Why a Simple Aryl Swap Is Not a Neutral Exchange for 3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one


The 3-aryl substituent on the 2(1H)-pyrazinone core directly influences three selection-critical parameters: lipophilicity (logP/logD), electronic distribution, and the capacity for hydrophobic contacts within kinase ATP-binding sites [1]. Replacing the 4-methylphenyl group with an unsubstituted phenyl or a 4-halophenyl congener changes the compound’s calculated logP and alters its hydrogen-bonding environment, which can lead to divergent target-binding profiles, metabolic stability, and solubility. Structure–activity relationship (SAR) studies on closely related phenylpyrazinone kinase inhibitors have shown that even a single methyl addition on the phenyl ring can shift the activity and selectivity window [1], making unqualified generic substitution a scientifically unsound procurement decision for lead optimisation or fragment-based screening cascades.

Replacing 4-methylphenyl with phenyl may shift logP by ~0.5 units, altering permeability and solubility profiles.
4-Halo or 4-methoxy congeners introduce different H-bond acceptor counts or electronic effects, which can redirect kinase selectivity.
Untested aryl swaps may lack SAR validation; class-level evidence supports para-methyl activity permissiveness, not guaranteed interchangeability.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one Versus Closest Structural Analogs


Lipophilicity (XlogP) – 4-Methylphenyl vs. Unsubstituted Phenyl Analog

The computed XlogP of 3-(4-methylphenyl)-5,6-dihydropyrazin-2(1H)-one is 1.1 [1]. In silico estimation for the corresponding 3-phenyl analogue (removal of the para-methyl group) yields an XlogP of approximately 0.6, based on the well-established Hansch hydrophobic constant for –CH₃ (π ≈ 0.5) [2]. The ~0.5 log-unit difference indicates a measurably higher membrane permeability potential for the 4-methylphenyl congener, while also predicting a modest reduction in aqueous solubility. This distinction is critical when ranking analogues for cellular activity or oral bioavailability screens [2].

Lipophilicity (XlogP)
Class-level inference
XlogP = 1.1 vs. ~0.6 (3-phenyl analog)
Measurable lipophilicity offset informs permeability/solubility ranking
ΔXlogP ≈ +0.5 via Hansch π(CH₃); in silico only
Lipophilicity ADME Lead optimisation

Hydrogen-Bond Donor/Acceptor Count – Structural Comparison with 4-Halo and 4-Methoxy Congeners

The target compound contains 1 hydrogen-bond donor (NH) and 2 hydrogen-bond acceptors (C=O, N) [1]. By contrast, a 4-methoxy analogue (e.g., 3-(4-methoxyphenyl)-5,6-dihydropyrazin-2(1H)-one) would exhibit 3 H-bond acceptors (additional ether oxygen), while a 4-chloro analogue retains the same donor/acceptor count but alters electronic distribution through the electron-withdrawing halogen. In kinase inhibitor SAR, such changes in H-bond inventory and electrostatic potential have been shown to shift the selectivity profile among closely related kinases (e.g., Btk vs. Lck vs. Lyn) [2]. The 4-methylphenyl group thus offers a balanced H-bond profile without introducing additional polarity that could compromise blood–brain barrier penetration or cellular permeability.

H-Bond Profile
Class-level inference
1 HBD, 2 HBA; TPSA 41.5 Ų – fewer acceptors than 4‑MeO, altered electronics vs. 4‑Cl
Distinct polarity space may affect kinase selectivity and permeability
SAR from patent EP2300459B1; computed properties
Hydrogen bonding Pharmacophore Selectivity

Kinase Inhibition Potential – Class-Level Evidence from Phenylpyrazinone Patent SAR

The 3-phenylpyrazinone chemotype, of which 3-(4-methylphenyl)-5,6-dihydropyrazin-2(1H)-one is a direct analogue, has been disclosed as a potent inhibitor of Bruton’s tyrosine kinase (Btk) and related kinases [1]. In the patent EP2300459B1, compounds within this series demonstrated Btk IC₅₀ values in the low nanomolar to sub-nanomolar range (e.g., selected examples <10 nM), with SAR indicating that para-substitution on the 3-phenyl ring is a key determinant of potency and selectivity [1]. Although a specific IC₅₀ for the 4-methylphenyl analogue is not reported in the public domain, the position and electronic nature of the methyl group align with the pharmacophoric requirements for Btk hinge-region binding. This compound therefore merits prioritisation over the unsubstituted phenyl parent or the 4-chloro variant in kinase-targeted phenotypic or biochemical screening campaigns.

Kinase Inhibition SAR
Class-level inference
para-Methylphenyl pyrazinones reported as Btk inhibitors in patent SAR
Activity-permissive substitution; reduces risk of inactive analogues
No compound-specific IC₅₀ available; review required
Kinase inhibition Btk Cancer

Recommended Application Scenarios for 3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one Based on Evidence


Kinase Inhibitor Hit Expansion and Lead Optimisation

The compound is suitable for inclusion in kinase-focused screening libraries targeting Btk, Tec, or Src-family kinases. The 4-methylphenyl substitution aligns with the SAR framework established in patent EP2300459B1, where para-substituted 3-phenylpyrazinones exhibit potent Btk inhibition [1]. Its balanced lipophilicity (XlogP = 1.1) and H-bond profile (1 donor, 2 acceptors) make it a chemically tractable starting point for further derivatisation at the 5- and 6-positions of the pyrazinone ring [2].

Fragment-Based Drug Discovery (FBDD) – Core Scaffold with a Defined Hydrophobic Vector

With a molecular weight of 188.23 g·mol⁻¹ and a topological polar surface area of 41.5 Ų, the compound adheres to fragment-like physicochemical criteria [2]. The para-methyl group provides a well-defined hydrophobic vector that can be exploited for growing the fragment toward kinase selectivity pockets, a strategy consistent with the SAR of larger phenylpyrazinone inhibitors [1].

Diversity-Oriented Synthesis – Building Block for Fused Dihydropyrazinone Libraries

The 5,6-dihydropyrazin-2(1H)-one core, combined with the 4-methylphenyl substituent, constitutes a versatile intermediate for Ugi-based multicomponent reactions and subsequent Heck cyclisation to generate fused polyheterocyclic screening decks [3]. Its single rotatable bond and defined substitution pattern facilitate reproducible library synthesis with predictable regiochemical outcomes.

Comparative ADME/Property Profiling in Lead Series

When profiling a congeneric series of 3-aryl-5,6-dihydropyrazin-2(1H)-ones, the 4-methylphenyl analogue serves as a reference point for moderate lipophilicity (XlogP = 1.1) and minimal H-bond complexity [2]. This allows systematic comparison with 4-halo, 4-methoxy, or 4-trifluoromethyl analogues in permeability, solubility, and microsomal stability assays.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimisation studies
para-Methyl substitution fit with patent SAR
Btk/Tec kinase panel profiling
Fragment-based discovery (FBDD)
Fragment-like MW (188) and TPSA (41.5 Ų)
Hydrophobic vector for kinase selectivity pocket growth
Diversity-oriented synthesis (DOS)
Defined substitution pattern for Ugi/Heck library synthesis
Regiochemical outcome and scaffold diversity
Comparative ADME/property profiling
Moderate lipophilicity reference (XlogP 1.1)
Permeability, solubility, microsomal stability assays
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